Ethyl 2-amino-4-hydroxybutanoate
Overview
Description
Ethyl 2-amino-4-hydroxybutanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid, featuring an amino group at the second carbon and a hydroxyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ammonia, followed by reduction. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic reduction of ethyl 2-oxo-4-hydroxybutanoate using specific reductases has been shown to be efficient, providing high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form ethyl 2-amino-4-hydroxybutanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ethyl 2-oxo-4-hydroxybutanoate.
Reduction: Formation of ethyl 2-amino-4-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-4-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-hydroxybutanoate involves its interaction with specific enzymes and receptors in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can influence metabolic pathways and cellular processes, making it a compound of interest in drug development and biochemical research .
Comparison with Similar Compounds
Ethyl 2-amino-4-hydroxybutanoate can be compared with similar compounds such as:
This compound: A similar compound with a different arrangement of functional groups.
Ethyl 2-amino-3-hydroxybutanoate: Differing by the position of the hydroxyl group.
This compound: Differing by the position of the amino group.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
ethyl 2-amino-4-hydroxybutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)5(7)3-4-8/h5,8H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYRSCSECTZOCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680548 | |
Record name | Ethyl homoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764724-38-1 | |
Record name | Ethyl homoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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